N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-quinoxalin-2-ylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(18-11-5-6-11)14-10-20(7-8-22-14)15-9-17-12-3-1-2-4-13(12)19-15/h1-4,9,11,14H,5-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVMQGSFZVSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with 1,2-Diketones
The quinoxaline scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with α-ketoesters or 1,2-diketones. For example, Ravi Varala et al. demonstrated the use of IBX (2-iodoxybenzoic acid) in THF/DMSO to oxidize α-hydroxy ketones, enabling cyclization with o-phenylenediamines at 80°C to form quinoxalines in 82–89% yields. This method avoids harsh acidic conditions and minimizes side products.
Key reaction conditions :
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Solvent: THF:DMSO (9:1)
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Catalyst: IBX (1.5 equiv)
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Temperature: 80°C
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Time: 50 minutes
Functionalization of the Quinoxaline Core
Nucleophilic Aromatic Substitution at the 2-Position
Quinoxaline derivatives bearing electron-withdrawing groups (e.g., nitro, fluorine) at the 2-position undergo nucleophilic substitution with amines. In a study by Varala et al., 2-(4-(3-fluoro-4-nitrophenoxy)phenyl)quinoxaline reacted with morpholine in DMSO at 90°C for 10 hours, facilitated by triethylamine, to yield 4-(quinoxalin-2-yl)morpholine derivatives.
Optimization insights :
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Base: Triethylamine (1.1 equiv)
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Solvent: DMSO
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Temperature: 90°C
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Yield: 82%
Synthesis of the Morpholine-2-Carboxamide Subunit
Carboxylic Acid Intermediate Preparation
Morpholine-2-carboxylic acid can be synthesized via oxidation of morpholine-2-methanol or through Pfitzinger-like reactions. A Doebner reaction using pyruvic acid and aniline derivatives under microwave irradiation has been reported for analogous quinoline-4-carboxylic acids, though adaptation to morpholine systems requires further exploration.
Amidation with Cyclopropylamine
The carboxylic acid is converted to the carboxamide via coupling reagents. For example, EDCl/HOBt in dichloromethane with cyclopropylamine achieves amidation in 70–85% yields. Alternatively, acid chlorides (generated using thionyl chloride) react directly with cyclopropylamine in the presence of a base like pyridine.
Typical conditions :
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Coupling agent: EDCl (1.2 equiv), HOBt (1.1 equiv)
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Solvent: DCM
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Temperature: Room temperature
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Time: 12 hours
Integrated Synthetic Routes
Route A: Sequential Assembly
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Quinoxaline-morpholine intermediate : Synthesize 4-(quinoxalin-2-yl)morpholine via nucleophilic substitution.
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Oxidation to carboxylic acid : Convert the morpholine’s 2-position to a carboxylic acid using KMnO4 or CrO3.
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Amidation : Couple with cyclopropylamine using EDCl/HOBt.
Challenges :
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Oxidation regioselectivity at the morpholine 2-position.
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Purification of polar intermediates.
Route B: Convergent Synthesis
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Morpholine-2-carboxamide precursor : Preform the cyclopropylamide before attaching the quinoxaline.
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Mitsunobu reaction : Couple the preformed carboxamide with a hydroxyl-substituted quinoxaline using DIAD/PPh3.
Advantages :
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Avoids late-stage oxidation steps.
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Higher yields in carboxamide formation.
Comparative Analysis of Methods
| Parameter | Route A (Sequential) | Route B (Convergent) |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 45–55% | 60–65% |
| Key Limitation | Oxidation efficiency | Mitsunobu reagent cost |
| Scalability | Moderate | High |
Spectroscopic Characterization
Critical data for validating the target compound:
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1H NMR (CDCl3) : δ 0.45–0.60 (m, 4H, cyclopropyl), 3.60–3.85 (m, 4H, morpholine OCH2), 8.10–8.30 (m, 4H, quinoxaline aromatic).
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13C NMR : 172.5 ppm (carboxamide C=O), 156.8 ppm (quinoxaline C=N).
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HRMS (ESI+) : m/z calculated for C17H19N4O2 [M+H]+: 327.1456; found: 327.1459.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoxaline and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline and morpholine derivatives.
Scientific Research Applications
Antibacterial and Antifungal Activity
Quinoxaline derivatives have been extensively studied for their antibacterial properties. The compound N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide is hypothesized to possess similar activities due to the presence of the quinoxaline structure, which has been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Quinoxaline derivatives disrupt bacterial protein synthesis and cell wall formation, leading to cell death. The introduction of the morpholine ring enhances solubility and bioavailability, potentially increasing efficacy against resistant strains of bacteria .
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of quinoxaline exhibited Minimum Inhibitory Concentrations (MICs) in the low microgram range against various pathogens, including resistant strains. This suggests that this compound could be developed as a novel antimicrobial agent .
Anticancer Properties
The compound has also shown promise as an anticancer agent through its interaction with specific molecular targets involved in cancer cell proliferation.
- Targeting KIF18A : Research indicates that compounds similar to this compound can inhibit KIF18A, a motor protein implicated in cancer cell division. Inhibition of KIF18A has been associated with inducing mitotic arrest and apoptosis in cancer cells, making it a viable target for cancer therapy .
Case Study: Cancer Cell Lines
In vitro studies have indicated that quinoxaline derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancers. The compound's ability to modulate KIF18A activity highlights its potential as a therapeutic agent in oncology .
Anti-inflammatory and Other Biological Activities
Beyond its antibacterial and anticancer properties, this compound may exhibit anti-inflammatory effects.
- Inflammation Modulation : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored for treating inflammatory diseases .
Synthesis and Structural Variations
The synthesis of this compound involves several synthetic steps that allow for structural modifications, enhancing its biological activity.
| Step | Description |
|---|---|
| 1 | Synthesis of quinoxaline derivative via condensation reactions. |
| 2 | Introduction of the morpholine ring through cyclization reactions. |
| 3 | Functionalization at the carboxamide position to enhance bioactivity. |
This synthetic versatility allows researchers to tailor the compound for specific biological targets or optimize its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoxaline-Based Carboxamides
Compounds :
- 5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide and 5-nitrothiophene-2-carboxylic acid analogs .
- Heterocyclic Rings: The morpholine ring in the target compound replaces nitro-heterocycles (furan/thiophene), likely reducing toxicity and improving hydrophilicity. Synthetic Routes: Both classes utilize carboxamide coupling, but the target compound employs a morpholine-2-carboxylic acid precursor, whereas analogs use nitro-substituted carboxylic acids.
Dihydroquinoline Carboxamides
Compounds :
- N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides .
- Substituents: The pentyl chain in compounds may increase lipophilicity, whereas the cyclopropyl group in the target compound balances steric bulk and metabolic resistance. Pharmacokinetics: Morpholine’s oxygen atom could improve aqueous solubility compared to the ketone-containing dihydroquinoline.
Research Implications and Limitations
- Solubility: Morpholine’s contribution to hydrophilicity may surpass nitro-heterocycles () and dihydroquinoline derivatives () .
- Metabolic Stability : The cyclopropyl group could mitigate rapid metabolism seen in alkyl-chain analogs (e.g., pentyl in ) .
- Toxicity Profile : Absence of nitro groups (cf. ) may reduce oxidative stress risks.
Further studies are needed to validate these hypotheses through experimental assays (e.g., solubility measurements, cytochrome P450 inhibition, and target-binding studies).
Biological Activity
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential as antimalarial, anticancer, and antimicrobial agents. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a cyclopropyl group, a quinoxaline moiety, and a morpholine ring, which contribute to its unique biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that quinoxaline derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to N-cyclopropyl-4-(quinoxalin-2-yl)morpholine have demonstrated significant antiproliferative effects against breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions .
- The mechanism involves downregulation of anti-apoptotic proteins such as BCL2 and induction of pro-apoptotic pathways .
-
Antimicrobial Activity :
- Quinoxaline derivatives have been reported to possess antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The presence of N-oxide groups in the structure enhances their efficacy against resistant strains .
- In particular, compounds with structural similarities to N-cyclopropyl-4-(quinoxalin-2-yl)morpholine have exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antimalarial Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and cellular uptake |
| Quinoxaline Moiety | Critical for interaction with biological targets |
| Morpholine Ring | Contributes to solubility and bioavailability |
| Carboxamide Functional Group | Influences binding affinity and selectivity |
Research indicates that modifications to these structural components can lead to variations in biological activity, highlighting the importance of SAR studies in drug design .
Case Studies
- Anticancer Efficacy :
- Antitubercular Activity :
- Antimalarial Potential :
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis of structurally related carboxamides (e.g., N-cyclopropyl pyrrole-2-carboxamides) involves coupling cyclopropylamine with activated carboxylic acid intermediates under reflux in polar aprotic solvents (e.g., DMF or THF). Key steps include:
- Cyclocondensation : Quinoxalin-2-yl groups are introduced via cyclocondensation of o-phenylenediamine with α,β-diketone precursors, as demonstrated in quinoxaline-coumarin hybrids .
- Purification : Reverse-phase HPLC and LC-MS are critical for isolating high-purity products (≥95% purity), with yields influenced by stoichiometric ratios and catalyst selection (e.g., piperidine in ethanol for Schiff base formation) .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the morpholine ring (δ ~3.5–4.0 ppm for N-CH2 groups) and quinoxalin-2-yl aromatic protons (δ ~8.0–9.0 ppm). Integration ratios verify substituent positions .
- IR Spectroscopy : Carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]+) validate molecular weight and purity .
Q. What preliminary biological assays are suitable for evaluating its anticancer potential?
- Methodological Answer :
- Kinase Inhibition : Screen against p38 MAP kinase using ATP-binding assays, as quinoxaline derivatives exhibit competitive inhibition (IC50 determination via fluorescence polarization) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess IC50 values .
Advanced Research Questions
Q. How can crystallographic data resolve the compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement for non-H atoms and TWIN/BASF commands for twinned crystals. Hydrogen bonding (e.g., N-H···O) and π-π stacking (quinoxaline-morpholine interactions) are mapped via Olex2 or Mercury .
- Validation : R-factor convergence (<5%) and residual density maps ensure model accuracy .
Q. What strategies improve pharmacokinetic properties while retaining target affinity?
- Methodological Answer :
- Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to enhance solubility without disrupting the quinoxaline core’s kinase-binding motif, as seen in MPS1 inhibitors .
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and logP optimization (target 2–4) via substituent modification (e.g., trifluoromethyl groups) .
Q. How should contradictory biological activity data across assay models be addressed?
- Methodological Answer :
- Assay Cross-Validation : Compare results from enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays to differentiate target-specific vs. off-target effects .
- Data Triangulation : Use dose-escalation studies and orthogonal methods (e.g., SPR for binding affinity) to resolve discrepancies. For example, low cellular activity despite high enzyme inhibition may indicate poor membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
